REACTION_SMILES
|
[BH4-:33].[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([C:11]([C:12](=[O:13])[OH:14])=[O:15])[cH:7][nH:8][c:9]2[cH:10]1.[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:16][c:17]1[cH:18][cH:19][c:20]([S:21]([NH:22][NH2:23])(=[O:24])=[O:25])[cH:26][cH:27]1.[CH3:35][OH:36].[CH3:37][CH2:38][OH:39].[ClH:41].[Na+:34].[OH2:40]>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([CH2:11][C:12](=[O:13])[OH:14])[cH:7][nH:8][c:9]2[cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(=O)c1c[nH]c2cc(Br)ccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)NN)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)Cc1c[nH]c2cc(Br)ccc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |